molecular formula C16H15ClN2O5 B5990355 N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5990355
M. Wt: 350.75 g/mol
InChI Key: OIOJLMCCMGMQPM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-substituted phenyl ring and a nitro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 3-chloro-4-methylaniline with 4,5-dimethoxy-2-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines or thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-aminobenzamide

    Substitution: N-(3-amino-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

    Oxidation: N-(3-chloro-4-carboxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide core, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-9-4-5-10(6-12(9)17)18-16(20)11-7-14(23-2)15(24-3)8-13(11)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOJLMCCMGMQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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